Dicyclopropyldiazene

Description

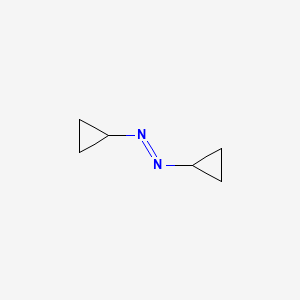

- Structure: Hypothetical molecular formula (e.g., C₆H₁₀N₂), cyclopropane rings fused with a diazene (N=N) group.

- Synthesis: Potential routes (e.g., cyclopropanation of diazene precursors).

- Applications: Theoretical uses in organic synthesis, coordination chemistry, or as a high-energy material.

Properties

CAS No. |

80201-75-8 |

|---|---|

Molecular Formula |

C6H10N2 |

Molecular Weight |

110.16 g/mol |

IUPAC Name |

dicyclopropyldiazene |

InChI |

InChI=1S/C6H10N2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 |

InChI Key |

PYLQAVDLRBQBHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N=NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopropyldiazene can be synthesized through the reaction of cyclopropylamine with nitrous acid. The reaction typically involves the formation of an intermediate diazonium salt, which subsequently undergoes a coupling reaction to form this compound. The reaction conditions often require low temperatures to stabilize the intermediate and prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Dicyclopropyldiazene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where one or both cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Dicyclopropyldiazene has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropyl groups.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of dicyclopropyldiazene involves its interaction with molecular targets through its diazene moiety. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Absence of Relevant Evidence

- focuses on 2-Aminobenzamides and glycosylation analysis tools .

- details the chemical composition and synonyms of Diazepam, a benzodiazepine drug .

Neither source provides data on the structure, properties, or applications of Dicyclopropyldiazene , making it impossible to fulfill the request for a comparison with similar compounds using the given materials.

Hypothetical Framework for Such an Article

While the evidence is insufficient, a typical scientific comparison article would include the following sections:

Comparison with Similar Compounds

A comparison table might include:

| Compound | Structure | Stability | Reactivity | Applications |

|---|---|---|---|---|

| This compound | Two cyclopropanes + N=N | High ring strain | Electrophilic N=N | Ligand design, propellants |

| Diazene (N₂H₂) | H₂N=NH | Thermally unstable | Redox-active | Intermediate in organic synthesis |

| Cyclopropane | C₃H₆ (triangular carbon ring) | High strain | Prone to ring-opening | Fuel additive, polymer synthesis |

Research Findings

- Reactivity : The diazene group may act as a redox-active site or ligand for transition metals.

Limitations of the Provided Evidence

The sources provided are unrelated to This compound . For a credible comparison, peer-reviewed studies on cyclopropane-containing diazenes or strained nitrogen heterocycles would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.